(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Description
(2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is a bicyclic β-amino acid derivative characterized by a rigid bicyclo[2.2.2]octane scaffold. This compound exhibits stereochemical specificity due to its (2S,3S) configuration, which influences its physicochemical and biological properties. It is synthesized via resolution and hydrogenation methods, yielding white crystalline solids with a melting point of 255–260°C (decomposition) and an optical rotation of [α]D²⁰ = –35.4° (c = 0.5, H₂O) . Key analytical data include:
- 1H-NMR: δ = 1.39–1.75 (m, 8H), 1.87–1.91 (m, 1H), 2.07–2.11 (m, 1H), 2.34 (d, J = 6.1 Hz, 1H), 3.90 (d, J = 6.1 Hz, 1H).
- 13C-NMR: δ = 18.4, 20.9, 24.2, 25.5, 28.1, 29.2, 51.0, 52.9, 180.9 ppm.
- Elemental Analysis: C 64.07%, H 9.11%, N 8.08% (theoretical: C 63.88%, H 8.93%, N 8.28%) .
The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications, such as intermediates in drug synthesis (e.g., kinase inhibitors) .
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-6-3-1-5(2-4-6)7(8)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H/t5?,6?,7-,8-;/m0./s1 |
InChI Key |
JROUSUXEZHOWGD-DEGVFPLUSA-N |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2N)C(=O)O.Cl |
Canonical SMILES |
C1CC2CCC1C(C2N)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Industrial Synthesis via Chiral Reductive Amination and Ester Conformation Flip (Based on EP3904333A1)
A recently patented industrially scalable method involves a four-step sequence starting from 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate:
Reductive Amination with Chiral Amines
The key step involves reacting 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate with a chiral amine (e.g., (S)-1-naphthylethylamine) in the presence of an acid catalyst to form 3-amido-bicyclo[2.2.2]octene-2-carboxylate. This step sets the stereochemistry at the 3-position.Reduction of the Double Bond
The 3-amido-bicyclo[2.2.2]octene-2-carboxylate undergoes catalytic hydrogenation (e.g., with 5% platinum on carbon under 1 MPa hydrogen pressure at 35 °C for 10 hours) to yield (2R,3S)-3-amido-bicyclo[2.2.2]octane-2-carboxylate.Ester Group Conformation Flip Under Strong Base Conditions
Treatment with strong bases such as sodium tert-butoxide in tetrahydrofuran/tert-butanol at 0–10 °C causes inversion of the ester group conformation, converting the (2R,3S) isomer to the desired (2S,3S) isomer.Deprotection by Hydrogenation
Finally, hydrogenation removes the protecting group on the amide, yielding (2S,3S)-3-amino-bicyclo[2.2.2]octane-2-carboxylate.
This method addresses previous challenges such as high production risks, expensive reagents, and difficulty in scaling up. The use of innovative intermediates and chiral reductive amination improves yield and stereoselectivity, making it suitable for pharmaceutical manufacturing.
- Use of relatively inexpensive starting materials like 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate
- High stereoselectivity via chiral amine intermediates
- Industrial scalability with large batch volumes (e.g., 100 kg scale demonstrated)
- Avoidance of hazardous reagents like diphenyl azide phosphate used in older routes
Classical Route via Diels-Alder Reaction and Curtius Rearrangement
Earlier synthetic routes start from cyclohexadiene and maleic anhydride via a Diels-Alder reaction to form bicyclo[2.2.2]octene derivatives. Key steps include:
- Selective alcoholysis in the presence of quinidine to obtain cis-carboxylic acid esters
- Ester group conformation flip under strong base conditions
- Curtius rearrangement using diphenyl azide phosphate to introduce the amino group
- Removal of benzoxycarbonyl protecting groups to yield the target amino acid
- Use of hazardous reagents (e.g., azide compounds)
- Multiple protection/deprotection steps increase complexity
- Difficulties in controlling stereochemistry and conformational isomerism
- High cost and safety concerns limit industrial scale-up
Resolution of Racemic Mixtures via Diastereomeric Salt Formation (Based on PMC6270088)
An alternative approach involves synthesizing racemic mixtures of bicyclo[2.2.2]octane amino acid derivatives followed by resolution using chiral resolving agents:
- Racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is synthesized via established methods.
- Resolution is achieved by forming diastereomeric salts with O,O'-dibenzoyltartaric acid (DBTA), a chiral resolving agent.
- The salt formation is conducted in ethanol, sometimes in the presence of aqueous hydrochloric acid to improve selectivity.
- Diastereomeric excess (de) and yield depend on the resolving agent and conditions.
Table 1. Resolution Efficiency of Racemic Amino Acid with Different Resolving Agents
| Entry | Resolving Agent | Yield (%) | Diastereomeric Excess (de %) | S Factor* |
|---|---|---|---|---|
| 1 | L-tartaric acid | 23 | 48 | 0.22 |
| 2 | S-mandelic acid | 30 | 45 | 0.27 |
| 3 | L-DBTA (with HCl) | 47 | 70 | 0.66 |
| 4 | L-DBTA (without HCl) | 45 | 84 | 0.76 |
*The S factor indicates resolution efficiency, calculated as $$ S = 2 \times \text{yield} \times \text{de} $$.
Recrystallization of the L-DBTA salt further improves enantiomeric purity to 96% de. The mother liquor contains the opposite enantiomer with up to 98% de.
This resolution method is effective for laboratory-scale preparation but less suitable for large-scale industrial production due to yield limitations and the need for resolving agents.
Comparative Summary of Preparation Methods
| Feature | Chiral Reductive Amination Route (EP3904333A1) | Classical Diels-Alder/Curtius Route | Resolution via Diastereomeric Salt Formation (PMC6270088) |
|---|---|---|---|
| Starting Material | 3-Carbonyl-bicyclo[2.2.2]octane-2-carboxylate | Cyclohexadiene + Maleic Anhydride | Racemic amino acid esters |
| Key Steps | Reductive amination, hydrogenation, ester flip | Diels-Alder, selective alcoholysis, Curtius rearrangement | Salt formation with chiral resolving agent |
| Stereoselectivity | High (chiral amine used) | Moderate to low | Depends on resolution efficiency |
| Scalability | Industrial scale demonstrated | Limited by hazardous reagents | Suitable for lab scale |
| Safety | Safer reagents and conditions | Use of azides and strong bases | Mild conditions |
| Yield and Purity | High yield, high enantiomeric purity | Moderate yield, moderate purity | Moderate yield, high purity after recrystallization |
| Cost-effectiveness | Improved over classical routes | High due to reagents and steps | Costly due to resolving agents |
Detailed Research Outcomes and Notes
- The chiral reductive amination method has been optimized with various organic substituents for R, X, and Y groups in intermediates to improve stereoselectivity and yield. Sodium tert-butoxide is preferred as the strong base for ester conformation flip due to cost and availability.
- Catalytic hydrogenation conditions (e.g., 5% platinum on carbon, 1 MPa H2, 35 °C) provide efficient reduction of the double bond and deprotection steps.
- The resolution method using O,O'-dibenzoyltartaric acid is effective in separating enantiomers on a gram scale, with diastereomeric excess up to 84% in initial crystallization and 96% after recrystallization.
- NMR spectroscopy and X-ray crystallography confirm stereochemistry and relative configuration of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a corresponding oxo derivative.
Reduction: Reduction reactions often use reducing agents or metal-catalyzed hydrogenation to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include chiral amines, acids, reducing agents, and oxidizing agents. The reaction conditions are typically mild to ensure the stability of the bicyclic structure .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted amino acids .
Scientific Research Applications
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Diastereomers
(2R,3S)- and (2S,3R)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Hydrochlorides
- Melting Points : (2R,3S) enantiomer: 223–230°C (decomp.) vs. (2S,3S): 255–260°C .
- Optical Rotation : (2R,3S): [α]D²⁰ = –49° (c = 0.3, H₂O); (2S,3R): [α]D²⁰ = +46.5° (c = 0.3, H₂O) .
- Stereochemical Impact : The (2S,3S) configuration confers distinct NMR coupling constants and crystallographic packing compared to its diastereomers, influencing reactivity in chiral synthesis .
Bicyclo[2.2.1] Analogues
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
- Molecular Weight : 191.66 g/mol (vs. 205.68 g/mol for the [2.2.2] analogue) .
- 255–260°C for [2.2.2]) .
- Applications : Used in neuraminidase inhibitors, whereas the [2.2.2] analogue is preferred for rigid peptide backbones .
Ester Derivatives
Ethyl (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride
- Molecular Weight : 233.74 g/mol (vs. 205.68 g/mol for the carboxylic acid hydrochloride) .
- Lipophilicity : The ethyl ester increases logP by ~1.5 units, enhancing membrane permeability in prodrug designs .
- Synthetic Utility : Intermediate in flow hydrogenation reactions (99% ee achieved) .
Pharmacologically Relevant Bicyclic Amino Acids
(2S,5R,6R)-6-[(R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid
- Structure-Activity: The thiazolidine ring and β-lactam moiety confer antibiotic activity (e.g., penicillin derivatives), unlike the non-antibiotic [2.2.2] analogue .
- Thermal Stability : Lower mp (~200°C) due to flexible substituents vs. the rigid [2.2.2] scaffold .
Data Tables
Table 1. Physicochemical Properties of Selected Bicyclic Amino Acids
Biological Activity
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride, commonly referred to as ABOC, is a bicyclic amino acid with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, synthesis methods, and applications in drug development.
Chemical Structure and Properties
ABOC has the following chemical characteristics:
- Molecular Formula : C9H15NO2
- Molecular Weight : 169.224 g/mol
- CAS Number : 1621863-51-1
- Structural Features : The compound features two chiral centers, contributing to its stereochemical diversity and potential interactions with biological targets.
Biological Activity
Research indicates that compounds similar to ABOC exhibit a variety of biological activities, including:
- Amino Acid Transport Inhibition : Studies have shown that ABOC can inhibit amino acid transport systems in certain cell lines, particularly affecting the uptake of histidine and leucine .
- Antimicrobial Properties : Compounds derived from the bicyclo[2.2.2]octane framework have been reported to possess antibacterial activity, making them potential candidates for antibiotic development .
- Chiral Catalysis : ABOC and its derivatives have been utilized as chiral catalysts in asymmetric synthesis, enhancing the efficiency of chemical reactions while maintaining enantioselectivity .
Synthesis Methods
The synthesis of (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves:
-
Asymmetric Diels-Alder Reaction : This method employs a chiral auxiliary to facilitate the formation of the bicyclic structure.
This reaction yields high selectivity for the desired enantiomer .
- Functionalization of Bicyclic Scaffolds : Researchers have explored various functionalization strategies to modify the core structure for enhanced biological activity and pharmacological properties.
Study 1: Amino Acid Transport Inhibition
A study investigated the interaction of ABOC with amino acid transport systems in S37 ascites cells. It was found that ABOC competitively inhibited the uptake of labeled leucine and histidine, suggesting its potential role as a substrate for these transport systems .
Study 2: Antimicrobial Activity
Research into derivatives of bicyclo[2.2.2]octane has revealed their effectiveness against several bacterial strains. For instance, compounds exhibiting structural similarity to ABOC were tested for antibacterial properties, demonstrating significant inhibition against common pathogens .
Comparison with Other Compounds
The following table compares ABOC with other amino acids based on structural features and biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| L-Leucine | Natural Amino Acid | Aliphatic side chain; widely used in protein synthesis |
| L-Tryptophan | Natural Amino Acid | Indole side chain; precursor for serotonin |
| 1-Aminobicyclo[1.1.0]butane | Bicyclic Amino Acid | Different ring structure; less rigidity |
| (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid | Bicyclic Amino Acid | Unique bicyclic structure; potential drug candidate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
